molecular formula C14H9F3N2 B1459734 2-(6-(2-(Trifluoromethyl)phenyl)pyridin-2-yl)acetonitrile CAS No. 1261479-61-1

2-(6-(2-(Trifluoromethyl)phenyl)pyridin-2-yl)acetonitrile

Cat. No. B1459734
CAS RN: 1261479-61-1
M. Wt: 262.23 g/mol
InChI Key: QUJYPWVLIMBDQR-UHFFFAOYSA-N
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Description

2-(6-(2-(Trifluoromethyl)phenyl)pyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C14H9F3N2 . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Molecular Structure Analysis

The molecular structure of 2-(6-(2-(Trifluoromethyl)phenyl)pyridin-2-yl)acetonitrile comprises a pyridine ring attached to a phenyl ring via a trifluoromethyl group . The InChI representation of the molecule is InChI=1S/C14H8F4N2/c15-10-6-4-9 (5-7-10)11 (8-19)12-2-1-3-13 (20-12)14 (16,17)18/h1-7,11H .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 280.22 g/mol . It has a topological polar surface area of 36.7 Ų and a complexity of 365 . The compound has no hydrogen bond donors, six hydrogen bond acceptors, and two rotatable bonds . The exact mass and monoisotopic mass of the compound are both 280.06236091 g/mol .

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group, which is present in this compound, is a common feature in many FDA-approved drugs . This group can enhance the pharmacological activities of the compounds, making them more effective as therapeutic agents .

Anti-Fibrosis Activity

Compounds with a pyrimidine moiety, such as “2-(6-(2-(Trifluoromethyl)phenyl)pyridin-2-yl)acetonitrile”, have been found to exhibit anti-fibrotic activities . They can inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro .

Synthesis of Aminopyridines

This compound can be used as a reactant for the preparation of aminopyridines via amination reactions . Aminopyridines are important intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Ligand for Catalytic Reactions

“2-(6-(2-(Trifluoromethyl)phenyl)pyridin-2-yl)acetonitrile” can act as a catalytic ligand for certain chemical reactions . For instance, it can be used in the regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium .

Raw Material in Organic Synthesis

This compound is an important raw material and intermediate used in organic synthesis . It can be used in the synthesis of various complex organic molecules.

Use in Agrochemicals

The compound can also be used in the field of agrochemicals . The trifluoromethyl group can enhance the biological activity of agrochemicals, making them more effective in protecting crops from pests and diseases.

Future Directions

Trifluoromethylpyridines, including 2-(6-(2-(Trifluoromethyl)phenyl)pyridin-2-yl)acetonitrile, have found significant applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

2-[6-[2-(trifluoromethyl)phenyl]pyridin-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)12-6-2-1-5-11(12)13-7-3-4-10(19-13)8-9-18/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJYPWVLIMBDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=N2)CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-(2-(Trifluoromethyl)phenyl)pyridin-2-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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